

# A Technical Compendium on the Natural Sources of Peonidin 3-Glucoside

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## Compound of Interest

Compound Name: Peonidin 3-Glucoside

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This document provides an in-depth overview of the natural occurrences of **Peonidin 3-Glucoside**, a prominent anthocyanin. It details its primary sources, quantitative distribution, methodologies for its extraction and analysis, and its biosynthetic origin in plants.

## Natural Sources and Quantitative Data

**Peonidin 3-Glucoside** is a water-soluble pigment responsible for many of the red, purple, and blue hues observed in various plant tissues.<sup>[1][2][3]</sup> It is found in a wide array of fruits, vegetables, and grains. The concentration of this compound can vary significantly depending on the species, cultivar, growing conditions, and stage of ripeness.

Berries represent one of the most significant sources of **Peonidin 3-Glucoside**. Notably high concentrations are found in bilberries (*Vaccinium myrtillus*), lingonberries (*Vaccinium vitis-idaea*), and American cranberries (*Vaccinium macrocarpon*).<sup>[4][5]</sup> Blueberries, both lowbush (*Vaccinium angustifolium*) and highbush (*Vaccinium corymbosum*), also contain this anthocyanin, albeit typically in lower amounts.<sup>[4][5]</sup>

Grapes (*Vitis vinifera*), particularly red and black varieties, and consequently red wine, are well-documented sources of **Peonidin 3-Glucoside**.<sup>[1][6]</sup> It is a major anthocyanin in the juice of several grape cultivars. Other fruits containing this compound include plums (*Prunus domestica*) and sweet cherries (*Prunus avium*).<sup>[4][5]</sup>

Beyond fruits, **Peonidin 3-Glucoside** is present in vegetables like red onions and in grains such as purple corn and black rice.[\[1\]](#)[\[2\]](#)[\[7\]](#)

The following tables summarize the quantitative data for **Peonidin 3-Glucoside** content in various natural sources, compiled from the Phenol-Explorer database and other scientific literature.

Table 1: Peonidin 3-O-glucoside Content in Fruits and Fruit Products

Food Source	Mean Content (mg/100g FW)	Minimum (mg/100g FW)	Maximum (mg/100g FW)	Standard Deviation	No. of Studies
American cranberry	4.16	4.16	4.16	0.00	1
Gooseberry	0.06	0.00	0.13	0.05	4
Grape (Black)	5.80	2.13	19.27	3.97	22
Highbush blueberry, raw	0.20	0.00	0.51	0.28	5
Lingonberry, raw	4.25	4.25	4.25	0.00	1
Lowbush blueberry, raw	5.53	1.03	13.52	3.76	10
Plum, fresh	0.46	0.00	2.30	0.68	24
Sweet cherry, raw	0.76	0.00	3.00	0.84	16
Lowbush blueberry, jam	2.50	2.21	2.79	0.41	2
Sweet cherry, jam	0.74	0.00	1.48	1.05	2
Aestivalis grape (Black)	1.34	1.34	1.34	0.00	1

Source: Phenol-Explorer

Table 2: Peonidin 3-O-glucoside Content in Beverages

Beverage	Mean Content (mg/100 ml)	Minimum (mg/100 ml)	Maximum (mg/100 ml)	Standard Deviation	No. of Studies
Wine (Red)	0.82	0.15	5.97	1.26	37

Source: Phenol-Explorer

## Experimental Protocols

The extraction, isolation, and quantification of **Peonidin 3-Glucoside** from natural sources are critical for research and development. The following sections outline common methodologies employed in the laboratory.

### Extraction

A general protocol for the extraction of **Peonidin 3-Glucoside** from plant material involves the following steps:

- **Sample Preparation:** The plant material is typically freeze-dried and ground into a fine powder to maximize the surface area for solvent contact.
- **Solvent Extraction:** The powdered sample is suspended in an acidified solvent. A common solvent system is a mixture of methanol or ethanol and water (e.g., 85:15, v/v) acidified with a small amount of hydrochloric acid (e.g., 0.1%) or formic acid. The acid helps to maintain the stability of the anthocyanin.
- **Extraction Process:** The mixture is agitated for a period of 1 to 2 hours. To prevent degradation from light and heat, this process is often carried out in the dark and at a controlled, cool temperature (e.g., 4°C).
- **Separation:** The solid plant material is separated from the liquid extract through centrifugation or filtration.
- **Concentration:** The resulting supernatant, which contains the **Peonidin 3-Glucoside**, is concentrated using a rotary evaporator under reduced pressure and at a temperature below 40°C to yield a crude extract.

## Purification

The crude extract often contains other compounds such as sugars and organic acids that can interfere with analysis. Solid-Phase Extraction (SPE) is a common method for purification:

- **Cartridge Conditioning:** A C18 SPE cartridge is conditioned by sequentially washing it with methanol and then acidified water.
- **Sample Loading:** The crude extract is dissolved in a small volume of acidified water and loaded onto the conditioned cartridge.
- **Washing:** The cartridge is washed with acidified water to remove polar impurities.
- **Elution:** The **Peonidin 3-Glucoside** and other anthocyanins are eluted from the cartridge using acidified methanol.
- **Final Concentration:** The eluted fraction is concentrated using a rotary evaporator to obtain a purified anthocyanin extract.

## Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometry (MS) detector is the standard for the quantification of **Peonidin 3-Glucoside**.

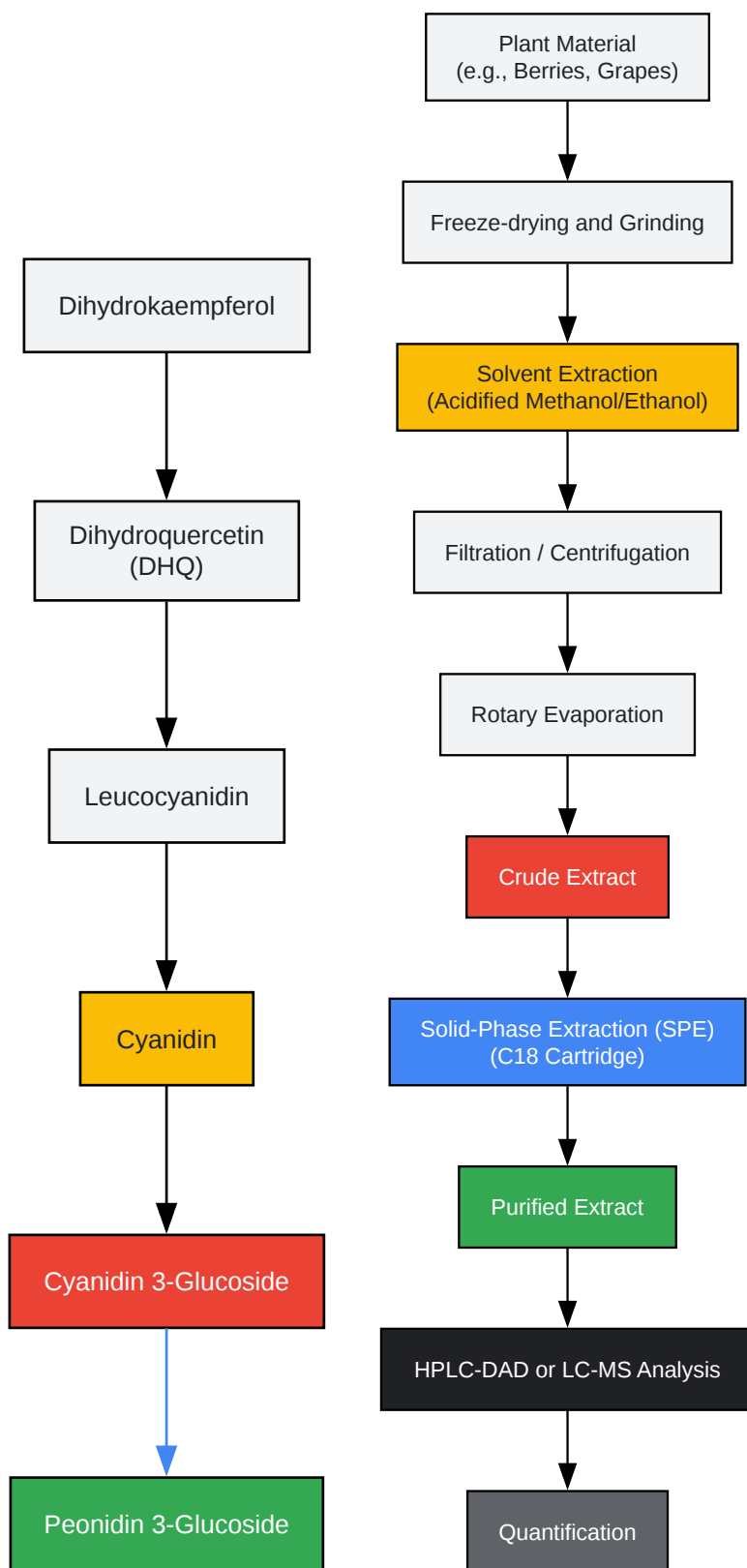
- **Column:** A reversed-phase C18 column is typically used for separation.
- **Mobile Phase:** A gradient elution is commonly employed with two solvents:
  - **Solvent A:** Acidified water (e.g., with 0.1% formic acid).
  - **Solvent B:** Acetonitrile or methanol.
- **Detection:**
  - **HPLC-DAD:** The detector is set to monitor the absorbance at approximately 520 nm, which is the characteristic wavelength for anthocyanins.

- LC-MS: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer can be operated in full scan mode to identify the precursor ion of **Peonidin 3-Glucoside** and in product ion scan (MS/MS) mode to confirm its structure through fragmentation patterns.
- Quantification: The concentration of **Peonidin 3-Glucoside** is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a certified reference standard.

## Biosynthesis of Peonidin 3-Glucoside

**Peonidin 3-Glucoside** is synthesized in plants via the well-established anthocyanin biosynthesis pathway, a branch of the general phenylpropanoid pathway. The final step in the formation of **Peonidin 3-Glucoside** is the methylation of Cyanidin 3-Glucoside.

The following diagram illustrates the key steps leading to the synthesis of **Peonidin 3-Glucoside**.



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